N-(5-((3-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
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Overview
Description
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a thiadiazole ring, and a pentanamide moiety. It has garnered interest due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE typically involves multiple steps:
Esterification: The process begins with the esterification of 4-chlorobenzoic acid using methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then reacted with hydrazine hydrate to yield 4-chlorobenzohydrazide.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with pentanamide in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or potassium tert-butoxide.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Cell Membrane Disruption: It may disrupt cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE can be compared with other thiadiazole derivatives:
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar structure but lacks the pentanamide moiety.
N-(5-{[(4-Methylphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide: Similar structure but with a methyl group instead of a chlorine atom.
N-(5-{[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide: Contains an indole moiety, offering different biological activities.
Uniqueness
The uniqueness of N-(5-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)PENTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its potential as an antiviral and antibacterial agent, while the thiadiazole ring contributes to its overall stability and bioactivity.
Properties
Molecular Formula |
C14H16ClN3OS2 |
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Molecular Weight |
341.9 g/mol |
IUPAC Name |
N-[5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pentanamide |
InChI |
InChI=1S/C14H16ClN3OS2/c1-2-3-7-12(19)16-13-17-18-14(21-13)20-9-10-5-4-6-11(15)8-10/h4-6,8H,2-3,7,9H2,1H3,(H,16,17,19) |
InChI Key |
XCJQBWWOGNHWID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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